![molecular formula C8H11N5O3 B2636185 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 625822-51-7](/img/structure/B2636185.png)
6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative with significant biochemical and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Amination: The 8-position is functionalized with an amino group through nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Methylation: Methylation at the 3-position is carried out using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene diamine, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted purine derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemical Properties and Structure
This compound belongs to the class of purines and is characterized by the following chemical formula:
- Molecular Formula : C10H15N5O4
- CAS Number : 18986-23-7
The molecular structure features a hydroxyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of purine compounds, including 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one, exhibit promising anticancer properties. For instance:
- Case Study : A study demonstrated that certain purine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and HCT116. The compound's ability to induce apoptosis in these cells was notable, with IC50 values suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on similar purine derivatives have shown effectiveness against various pathogens.
- Case Study : Research on related compounds revealed that modifications in the purine structure could enhance antibacterial efficacy against resistant strains of bacteria .
Neurological Applications
There is emerging interest in the role of purine derivatives in neurological disorders. The modulation of purinergic signaling pathways has implications for treating conditions such as Alzheimer’s disease.
- Case Study : Investigations into purinergic receptor modulation have highlighted the potential for compounds like this compound to influence neuroprotective mechanisms .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism.
Enzyme | Inhibition Type | IC50 |
---|---|---|
Cyclin-dependent kinase | Competitive | 0.16 µM |
Aurora-A kinase | Non-competitive | 0.39 µM |
These findings indicate that the compound could serve as a lead in developing new inhibitors for cancer therapy .
Drug Design and Development
The structural characteristics of this compound make it a valuable candidate for drug design.
Computational Modeling
Recent advancements in computational chemistry have allowed for the modeling of this compound's interactions with biological targets. Molecular docking studies have predicted favorable binding affinities with various receptors involved in cellular signaling pathways .
Mécanisme D'action
The mechanism of action of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular functions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A structurally related compound with similar biochemical properties.
Caffeine: Another purine derivative with stimulant effects.
Theobromine: Found in cocoa, with mild stimulant properties.
Uniqueness
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Activité Biologique
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative that has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the context of respiratory diseases and as a modulator of adrenoceptors.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₅O₄ |
Molecular Weight | 359.380 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
LogP | 0.90 |
The structure of the compound includes a hydroxyethylamino group, contributing to its biological activity and interaction with various receptors.
The compound acts primarily as a β₂-adrenoceptor agonist , which is crucial for bronchodilation. This mechanism is particularly relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that compounds with similar structures exhibit significant agonistic effects on β₂-adrenoceptors, leading to smooth muscle relaxation in the airways .
Case Studies and Research Findings
-
Bronchodilatory Effects :
- A study evaluating related β₂-adrenoceptor agonists found that certain derivatives demonstrated potent airway smooth muscle relaxant effects comparable to established medications like olodaterol, with effective concentrations (EC₅₀) in the low picomolar range .
- The onset of action was rapid (approximately 3.5 minutes), and the duration exceeded 12 hours, indicating potential for long-acting therapeutic use .
- In Vitro Studies :
- Adverse Effects and Safety Profile :
Comparative Analysis with Other Compounds
Compound Name | β₂-Adrenoceptor Activity | Onset of Action | Duration of Action |
---|---|---|---|
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl... | High | ~3.5 min | >12 hours |
Olodaterol | High | ~5 min | 24 hours |
Salmeterol | Moderate | ~15 min | 12 hours |
This table highlights the comparative efficacy of this compound against other known β₂-adrenoceptor agonists.
Propriétés
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZCRQLNHNHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.